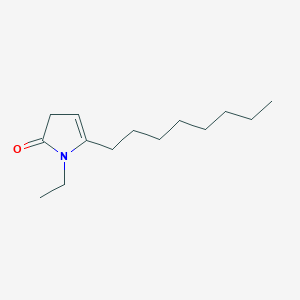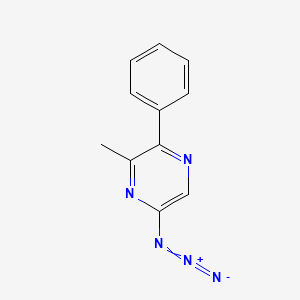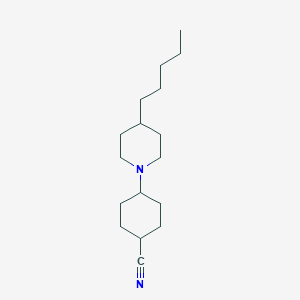
L-Phenylalanine, L-phenylalanylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanine, L-phenylalanylglycyl- is a compound that combines L-phenylalanine and glycyl. L-phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and neurotransmitters. It is a precursor for tyrosine, dopamine, norepinephrine, and epinephrine Glycyl is a dipeptide consisting of glycine, the simplest amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-phenylalanylglycyl- typically involves the coupling of L-phenylalanine with glycine. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a coupling agent like N-hydroxysuccinimide . The reaction is usually carried out in an organic solvent such as dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-phenylalanine often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are optimized to overproduce L-phenylalanine by manipulating metabolic pathways . The produced L-phenylalanine can then be isolated and purified through crystallization and chromatography techniques.
化学反应分析
Types of Reactions
L-Phenylalanine, L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield phenolic derivatives, while reduction of the carboxyl group can produce alcohols .
科学研究应用
L-Phenylalanine, L-phenylalanylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like depression and chronic pain.
Industry: Utilized in the production of food additives, pharmaceuticals, and cosmetics.
作用机制
The mechanism of action of L-Phenylalanine, L-phenylalanylglycyl- involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase . L-tyrosine is then further converted to neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters play critical roles in mood regulation, cognitive function, and stress response .
相似化合物的比较
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, used for its potential analgesic effects.
L-Tyrosine: A non-essential amino acid derived from L-phenylalanine, involved in the synthesis of catecholamines.
属性
CAS 编号 |
87742-85-6 |
|---|---|
分子式 |
C20H23N3O4 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H23N3O4/c21-16(11-14-7-3-1-4-8-14)19(25)22-13-18(24)23-17(20(26)27)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,25)(H,23,24)(H,26,27)/t16-,17-/m0/s1 |
InChI 键 |
NHCKESBLOMHIIE-IRXDYDNUSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




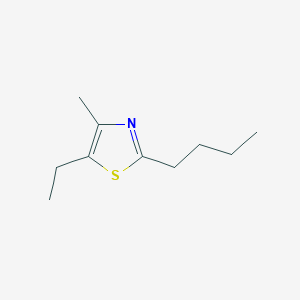
![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
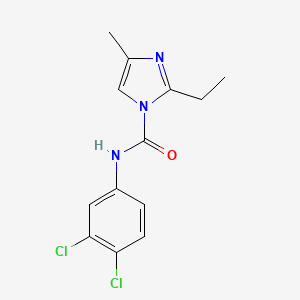

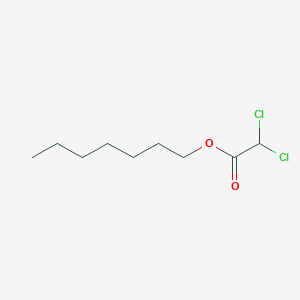
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
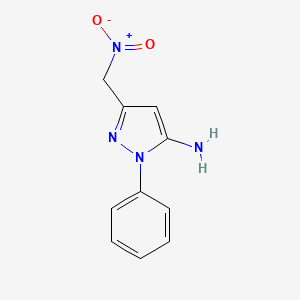
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)

